Structural Differentiation: Free Carboxylic Acid vs. Non-Acidic Morpholine Analog
The target compound possesses a morpholine-2-carboxylic acid moiety (C10H11BrN2O4, MW 303.11) that is absent in the closest commercially available analog, 4-[(4-bromo-1H-pyrrol-2-yl)carbonyl]morpholine (C9H11BrN2O2, MW 259.10) . The carboxylic acid contributes an additional hydrogen bond donor count of 1 and acceptor count of 2, and enables salt formation and pH-dependent solubility modulation that is unavailable in the non-acidic comparator .
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count and Ionizable Group Presence |
|---|---|
| Target Compound Data | HBD = 2, HBA = 4, pKa (COOH) ~3-4 (estimated), MW = 303.11 g/mol |
| Comparator Or Baseline | 4-[(4-bromo-1H-pyrrol-2-yl)carbonyl]morpholine (CAS 900019-58-1): HBD = 1, HBA = 3, no ionizable acid, MW = 259.10 g/mol |
| Quantified Difference | ΔMW = +44.01 g/mol; ΔHBD = +1; ΔHBA = +1; added ionizable acid functionality |
| Conditions | Calculated from molecular formula and SMILES; no experimental assay context available |
Why This Matters
For procurement decisions, this structural distinction is critical: the carboxylic acid enables conjugation chemistry (amide coupling, ester prodrug formation) and may confer differential solubility and target binding profiles compared to non-acidic analogs.
